Physicochemical Differentiation: Altered Polarity and Lipophilicity
6-(Aminomethyl)picolinaldehyde exhibits a calculated LogP (cLogP) of 0.3528 , which is significantly lower than unsubstituted picolinaldehyde (LogP ~1.45) . This reduced lipophilicity is attributed to the presence of the primary amine group, which increases polarity and hydrogen bonding potential. The TPSA is also substantially higher at 55.98 Ų compared to ~30 Ų for picolinaldehyde. These properties indicate better aqueous solubility and a different ADME profile, making it a preferred intermediate for synthesizing more polar, potentially orally bioavailable drug candidates.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: 0.3528; TPSA: 55.98 Ų |
| Comparator Or Baseline | Picolinaldehyde: LogP ~1.45; TPSA ~30 Ų |
| Quantified Difference | ΔLogP = -1.10 (lower lipophilicity); ΔTPSA = +26 Ų (higher polarity) |
| Conditions | Calculated using standard cheminformatics methods; data from vendor technical datasheets. |
Why This Matters
The lower LogP and higher TPSA suggest improved aqueous solubility and a distinct pharmacokinetic profile, which is crucial for medicinal chemistry programs focused on optimizing drug-like properties.
